N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazinone-based carboxamide derivative featuring a 1,6-dihydropyridazine core substituted with a 4-methoxy group and a 2-methylphenyl moiety at position 1. The carboxamide side chain is linked to a 3-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring likely enhance hydrophobic interactions, while the methoxy group may influence electronic properties and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHSKAXLFATCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridazine derivatives .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the pyridazinone core, aromatic rings, and carboxamide side chains, leading to differences in physicochemical properties, binding affinity, and biological activity. Below is a detailed analysis:
Structural and Functional Modifications
Key Observations
Substituent Effects on Binding Affinity: Electron-withdrawing groups (e.g., chloro, fluoro) enhance binding interactions in proteasome inhibitors. For example, fluorinated analogs (e.g., compound 25 in ) show improved activity against Trypanosoma cruzi . The target compound’s 3-chloro-4-methylphenyl group may offer similar advantages over non-halogenated analogs. Benzylamine derivatives (e.g., compound 7 in ) exhibit superior affinity compared to phenyl carboxamides, suggesting that alkylamine side chains improve target engagement .
Impact on Physicochemical Properties: Methoxy groups (e.g., in BG15355, ) enhance aqueous solubility, whereas chloro and trifluoromethyl groups (e.g., ) increase lipophilicity, affecting membrane permeability .
Synthetic Accessibility: Carboxamide coupling methods (e.g., HATU/DIPEA in DMF) are common for pyridazinone derivatives, but yields vary significantly (22–90%) depending on substituent reactivity . The target compound’s synthesis likely follows analogous protocols, though specific yield data are unavailable.
Biological Activity
N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : CHClNO
- Molecular Weight : 347.79 g/mol
- IUPAC Name : this compound
This structure includes a pyridazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. The results indicate significant activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 0.8 μg/mL | 1.5 μg/mL |
| Candida albicans | 1.0 μg/mL | 2.0 μg/mL |
The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines to determine the safety profile of the compound:
| Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | >60 |
| MCF-7 (breast cancer) | >60 |
| Vero (normal kidney) | >60 |
The IC values indicate that the compound has low cytotoxicity, making it a promising candidate for further development .
The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with an IC value ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
- Inhibition of Dihydrofolate Reductase (DHFR) : It also acts as an inhibitor of DHFR with IC values between 0.52 and 2.67 μM, affecting folate metabolism in cells .
- Antibiofilm Activity : The compound demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .
Study A: Antimicrobial Efficacy in Clinical Isolates
In a clinical study evaluating various derivatives of pyridazine compounds, this compound was among the most effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study B: Cytotoxicity in Cancer Cell Lines
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while it exhibited low toxicity to normal cells (Vero), it showed selective efficacy against cancer cells (HeLa and MCF-7), suggesting a potential therapeutic window for cancer treatment .
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions, including:
- Condensation reactions to form the pyridazine core, followed by functionalization of substituents (e.g., chlorophenyl and methoxy groups).
- Amide coupling using reagents like EDCI or DCC to attach the carboxamide moiety.
- Optimization strategies :
Basic: What purification techniques and analytical methods are recommended to assess purity and structural integrity?
Methodological Answer:
- Purification :
- Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients).
- Recrystallization using ethanol or methanol for crystalline intermediates.
- Purity Assessment :
Basic: How is the compound’s structure validated experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. Data refinement using programs like SHELXL ensures accuracy .
- Spectroscopic cross-validation :
- FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Advanced: How can X-ray crystallography data be refined to resolve structural ambiguities?
Methodological Answer:
- Data collection : High-resolution (≤1.0 Å) datasets minimize errors.
- Refinement in SHELXL :
- Validation tools :
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., DFT vs. NMR)?
Methodological Answer:
- Root-cause analysis :
- Confirm computational parameters (e.g., solvent model, basis set).
- Re-examine experimental conditions (e.g., solvent polarity, temperature).
- Cross-validation :
- Case study : If NMR suggests a planar conformation but DFT predicts non-planarity, check for dynamic effects (e.g., rapid interconversion) via variable-temperature NMR .
Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- DFT calculations :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular docking :
- SAR studies : Compare with analogs (e.g., chlorophenyl or methoxy variants) to infer bioactivity trends .
Advanced: How can researchers design experiments to investigate degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation studies :
- Acid/Base hydrolysis (0.1M HCl/NaOH, 60°C).
- Oxidative stress (3% H2O2).
- Photolysis (ICH Q1B guidelines).
- Analytical workflows :
- LC-MS/MS to identify degradation products.
- Kinetic modeling (Arrhenius plots) to predict shelf-life .
Advanced: What strategies mitigate challenges in synthesizing halogenated pyridazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
